molecular formula C13H12N4OS B5577257 1-(1H-indol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone CAS No. 6590-61-0

1-(1H-indol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone

Cat. No. B5577257
CAS RN: 6590-61-0
M. Wt: 272.33 g/mol
InChI Key: DRUVJVCMHCGKGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of substituted 1H-1,2,4-triazole or indole derivatives with appropriate electrophiles or nucleophiles. For instance, the synthesis of 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives has been achieved by reacting 3-substituted-1H-1,2,4-triazole-5-thiol with chloroacetyl ferrocene in the presence of sodium hydride and potassium iodide at reflux (Liu et al., 2010).

Molecular Structure Analysis

The molecular structure of these compounds can be elucidated through spectroscopic methods such as IR, NMR, and X-ray crystallography. For example, the X-ray crystal structure of certain triazole compounds reveals the dihedral angles between the triazole ring and adjacent molecular structures, providing detailed insight into their three-dimensional conformations (Xu et al., 2005).

Chemical Reactions and Properties

These compounds can undergo a variety of chemical reactions, including cycloadditions, substitutions, and transformations into other heterocyclic structures. Their reactivity is often influenced by the substituents on the indole and triazole rings. For example, reactions of 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanones with isatin have been reported, leading to the formation of quinolinecarboxylic acids (Pokhodylo et al., 2009).

Scientific Research Applications

Anticonvulsant Evaluation and Synthetic Approaches

A study focused on synthesizing indole C-3 substituted derivatives to explore prospective anticonvulsant agents. The derivatives demonstrated significant activity in maximal electroshock tests and subcutaneous pentylenetetrazole screens, indicating their potential as anticonvulsant agents. An in vitro radioligand binding assay on sodium channels and γ-amino butyric acid estimation was performed to understand the mechanistic action (P. Ahuja & N. Siddiqui, 2014).

Corrosion Inhibition

Another study investigated the compound as a new corrosion inhibitor for mild steel in a hydrochloric acid medium. The inhibition efficiency increased with the concentration of the compound, demonstrating significant potential in corrosion protection. The study utilized weight loss measurements, NMR, FTIR spectroscopy, SEM, and DFT calculations to characterize and understand the efficiency of the inhibitor (Q. Jawad et al., 2020).

Antimicrobial Agents

Research into triazole and triazolothiadiazine derivatives has shown these compounds to possess diverse applications in medicine, agriculture, and industry. New derivatives synthesized displayed significant antimicrobial activity against various microorganisms, highlighting their potential as novel antimicrobial agents (Zafer Asim Kaplancikli et al., 2008).

Antifungal Activity

A series of triazolylindole derivatives were synthesized and evaluated for antifungal activity. The structure of the compounds was characterized by IR and 1HNMR spectral data, and their antifungal efficacy was assessed, demonstrating significant activity against fungal pathogens (I. Singh & J. Vedi, 2014).

Chemical Characterization and Biological Activities

The synthesis and characterization of novel thiophosphoryl oximates containing thiazole and 1,2,3-triazole rings were undertaken to find agrochemicals with high activity and low toxicity. Preliminary bioassay results indicated moderate insecticidal and fungicidal activities for some of the synthesized compounds, suggesting their potential for further development as agrochemicals (Xiao-fei Zhu & De-Qing Shi, 2009).

properties

IUPAC Name

1-(1H-indol-3-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-8-15-13(17-16-8)19-7-12(18)10-6-14-11-5-3-2-4-9(10)11/h2-6,14H,7H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUVJVCMHCGKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351168
Record name 1-(1H-indol-3-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6590-61-0
Record name 1-(1H-indol-3-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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